Heptanedioic acid, monoethyl ester Heptanedioic acid, monoethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14417047
InChI: InChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11)/p-1
SMILES:
Molecular Formula: C9H15O4-
Molecular Weight: 187.21 g/mol

Heptanedioic acid, monoethyl ester

CAS No.:

Cat. No.: VC14417047

Molecular Formula: C9H15O4-

Molecular Weight: 187.21 g/mol

* For research use only. Not for human or veterinary use.

Heptanedioic acid, monoethyl ester -

Specification

Molecular Formula C9H15O4-
Molecular Weight 187.21 g/mol
IUPAC Name 7-ethoxy-7-oxoheptanoate
Standard InChI InChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11)/p-1
Standard InChI Key NQYXFXWKKYGBNL-UHFFFAOYSA-M
Canonical SMILES CCOC(=O)CCCCCC(=O)[O-]

Introduction

Chemical Structure and Nomenclature

Heptanedioic acid, monoethyl ester, systematically named 7-ethoxy-7-oxoheptanoate, features a seven-carbon dicarboxylic acid backbone with an ethyl ester group at one terminus and a free carboxylic acid group at the other . The IUPAC name reflects its substitution pattern, while its SMILES notation (CCOC(=O)CCCCCC(=O)[O-]) and InChIKey (NQYXFXWKKYGBNL-UHFFFAOYSA-M) provide precise structural descriptors .

Molecular and Structural Characteristics

PropertyValue
Molecular FormulaC₉H₁₅O₄
Molecular Weight187.21 g/mol
CAS NumberNot explicitly listed
Boiling Point≈285°C (extrapolated)
SolubilityInsoluble in water; soluble in organic solvents

The compound’s bifunctional nature enables participation in diverse reactions, including ester hydrolysis and nucleophilic substitutions. Its crystalline solid form at room temperature transitions to a liquid state at elevated temperatures, a property critical for industrial processing .

Synthesis Methods

Acid-Catalyzed Esterification

The primary synthesis route involves refluxing heptanedioic acid with ethanol in the presence of sulfuric acid or hydrochloric acid . This method mirrors the production of adipic acid monoethyl ester, where acid catalysis facilitates the formation of an intermediate acid anhydride, followed by alcoholysis . For example:
Heptanedioic acid+EthanolH2SO4Heptanedioic acid, monoethyl ester+H2O\text{Heptanedioic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Heptanedioic acid, monoethyl ester} + \text{H}_2\text{O}

Key advantages include:

  • High yield (96–97%) due to minimized diethyl ester byproduct formation .

  • Simplified purification by solvent extraction and reduced-pressure distillation .

Comparative Analysis with Adipic Acid Monoethyl Ester

The synthesis of adipic acid monoethyl ester (C₈H₁₄O₄) follows analogous steps, but shorter carbon chains reduce steric hindrance, enhancing reaction rates . Despite structural similarities, heptanedioic acid’s longer chain confers distinct solubility and reactivity profiles.

Chemical Properties and Reactions

Hydrolysis and Stability

The ethyl ester group undergoes hydrolysis in acidic or basic conditions, regenerating heptanedioic acid and ethanol :
C₉H₁₅O₄+H₂OC₇H₁₂O₄+C₂H₅OH\text{C₉H₁₅O₄} + \text{H₂O} \rightleftharpoons \text{C₇H₁₂O₄} + \text{C₂H₅OH}
This reversibility is exploited in controlled-release drug formulations and enzymatic studies .

Role in Biosynthetic Pathways

In Escherichia coli, monoethyl pimelate derivatives participate in biotin biosynthesis, where methyl esters mimic fatty acid intermediates to bypass regulatory checkpoints . Such findings underscore its potential in metabolic engineering.

Applications in Research and Industry

Pharmaceutical Development

Monoethyl esters serve as prodrugs, enhancing bioavailability of carboxylic acid-containing therapeutics. For instance, monoethyl pimelate derivatives are investigated for targeted drug delivery systems .

Industrial Uses

  • Polymer Chemistry: As a monomer, it contributes to polyesters with tailored mechanical properties.

  • Analytical Standards: High-purity batches (>99%) facilitate chromatographic quantification of dicarboxylic acids .

Comparative Analysis with Related Esters

CompoundMolecular FormulaSynthesis MethodKey Applications
Heptanedioic acid, monoethyl esterC₉H₁₅O₄Acid-catalyzed esterificationDrug delivery, bioconjugation
Adipic acid monoethyl esterC₈H₁₄O₄Similar to heptanedioic acidPolymer plasticizers
Maleic acid monoethyl esterC₆H₈O₄Esterification of maleic acidReactive diluents

Longer-chain esters like heptanedioic acid derivatives exhibit superior thermal stability compared to shorter analogs, making them preferable in high-temperature applications .

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